4-Hydroxybenzo[d]isoxazole-3-carboxylic acid
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Overview
Description
4-Hydroxybenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound that features an isoxazole ring fused with a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of substituted nitrile oxides with alkenes or alkynes, followed by hydrolysis and oxidation steps to introduce the hydroxyl and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ metal-free catalysts to minimize environmental impact and reduce costs associated with metal catalysts .
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-oxo-benzo[d]isoxazole-3-carboxylic acid.
Reduction: Formation of 4-hydroxybenzo[d]isoxazole-3-aldehyde or 4-hydroxybenzo[d]isoxazole-3-alcohol.
Substitution: Formation of 4-alkoxybenzo[d]isoxazole-3-carboxylic acid or 4-acetoxybenzo[d]isoxazole-3-carboxylic acid.
Scientific Research Applications
4-Hydroxybenzo[d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Benzisoxazole: An isoxazole ring fused with a benzene ring, similar to 4-Hydroxybenzo[d]isoxazole-3-carboxylic acid but without the hydroxyl and carboxylic acid groups.
4-Hydroxybenzoic Acid: A benzene ring with hydroxyl and carboxylic acid groups but without the isoxazole ring.
Uniqueness: this compound is unique due to the combination of the isoxazole ring with hydroxyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-hydroxy-1,2-benzoxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-2-1-3-5-6(4)7(8(11)12)9-13-5/h1-3,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFLZLIUMEXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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